4-Thiazolecarboxylic acid, 4,5-dihydro-2-[6-(phosphonooxy)-2-benzothiazolyl]-, trisodium salt, (S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarboxylic acid, 4,5-dihydro-2-[6-(phosphonooxy)-2-benzothiazolyl]-, trisodium salt, (S)-(9CI) is a complex organic compound. Known for its unique structure, it finds application across various scientific fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Starting with 2-aminothiazole and benzothiazole as precursors, the process often includes steps like carboxylation and phosphorylation. Each reaction requires precise conditions—controlled temperatures, specific solvents, and catalysts to drive the reaction to completion efficiently.
Industrial Production Methods
Industrially, this compound is produced via batch processes in reactors designed to handle its chemical complexity. The use of high-purity reagents and stringent quality control ensures consistency and high yield. Reactors are often equipped with temperature and pressure control systems to optimize the reaction environment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically with reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reductive reactions can be facilitated by hydrogen gas in the presence of a catalyst like palladium.
Substitution: : The thiazole and benzothiazole rings allow for substitution reactions, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, conducted under mild heating.
Reduction: : Hydrogen gas, palladium catalyst, at room temperature and atmospheric pressure.
Substitution: : Halogens (bromine, chlorine), alkylating agents, usually under reflux conditions.
Major Products Formed
Oxidation: : Corresponding sulfoxides and sulfones.
Reduction: : Amino derivatives.
Substitution: : Halo-derivatives or alkylated products.
Scientific Research Applications
This compound is integral to various fields:
Chemistry: : As a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: : Used in enzyme assays and as a molecular probe.
Industry: : Utilized in the manufacturing of specialty chemicals and polymers.
Mechanism of Action
Molecular Targets and Pathways
In biological systems, the compound acts by interacting with specific enzymes or proteins, modifying their activity. Its reactive groups enable it to form stable complexes with these biomolecules, altering their function. This interaction is pivotal in its application as a biochemical tool or therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolecarboxylic acid derivatives
Benzothiazole derivatives
Phosphonates
Uniqueness
Compared to other compounds, 4-Thiazolecarboxylic acid, 4,5-dihydro-2-[6-(phosphonooxy)-2-benzothiazolyl]-, trisodium salt, (S)-(9CI) is unique due to its combined functional groups, which confer distinct reactivity and stability. This makes it especially valuable in fields requiring precise chemical modifications.
Properties
IUPAC Name |
trisodium;(4S)-2-(6-phosphonooxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H9N2O6PS2.3Na/c3*14-11(15)7-4-21-9(13-7)10-12-6-2-1-5(3-8(6)22-10)19-20(16,17)18;;;/h3*1-3,7H,4H2,(H,14,15)(H2,16,17,18);;;/q;;;3*+1/p-3/t3*7-;;;/m111.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGAVOLQYRCZOJ-RRQQAQGMSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)(O)O)C(=O)[O-].C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)(O)O)C(=O)[O-].C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)(O)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)(O)O)C(=O)[O-].C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)(O)O)C(=O)[O-].C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)(O)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24N6Na3O18P3S6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1146.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.